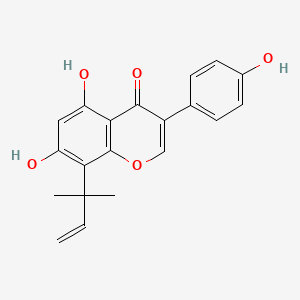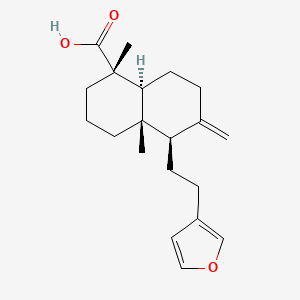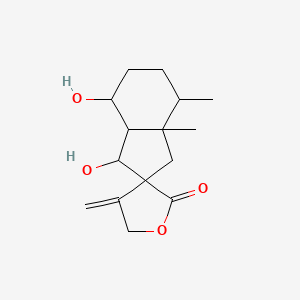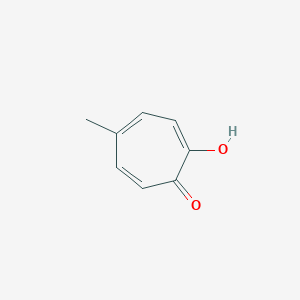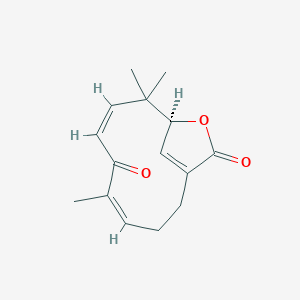
Asteriscunolide A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asteriscunolide A is a natural product found in Asteriscus sericeus, Asteriscus daltonii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- The total synthesis of asteriscunolide D, a humulene natural product related to asteriscunolide A, has been achieved, highlighting a method for forming strained macrocycles, which could be relevant for the synthesis of asteriscunolide A (Trost et al., 2012).
- Another study achieved the first stereoselective total synthesis of (-)-asteriscunolide C, transitioning from a 12-membered to a strained 11-membered ring, which may inform similar approaches for asteriscunolide A (Fernandes & Chavan, 2013).
- A novel method for synthesizing several humulanolides, including asteriscunolide D, using a ring-opening/ring-closing metathesis cascade reaction was developed, potentially applicable to asteriscunolide A (Han, Li, & Li, 2014).
Bioactivity and Applications
- Chemical analysis of the Algerian plant Pulicaria undulata, which contains asteriscunolide A, revealed anti-inflammatory activity, indicating potential medicinal applications (Boumaraf et al., 2017).
- Asteriscunolide A and C from Asteriscus hierochunticus showed significant antileishmanial activities, suggesting their potential use in treating parasitic infections (Metwaly et al., 2021).
- An extract containing asteriscunolide isomers from Asteriscus graveolens demonstrated the ability to suppress lymphoma cell growth when combined with chemotherapy drugs, highlighting its potential as an adjuvant in cancer treatment (Tayeh & Ofir, 2018).
Eigenschaften
Produktname |
Asteriscunolide A |
|---|---|
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(4Z,7Z,10S)-5,9,9-trimethyl-11-oxabicyclo[8.2.1]trideca-1(13),4,7-triene-6,12-dione |
InChI |
InChI=1S/C15H18O3/c1-10-5-4-6-11-9-13(18-14(11)17)15(2,3)8-7-12(10)16/h5,7-9,13H,4,6H2,1-3H3/b8-7-,10-5-/t13-/m0/s1 |
InChI-Schlüssel |
CAHQQYHQUHYOGU-DCHWWWNVSA-N |
Isomerische SMILES |
C/C/1=C/CCC2=C[C@@H](C(/C=C\C1=O)(C)C)OC2=O |
Kanonische SMILES |
CC1=CCCC2=CC(C(C=CC1=O)(C)C)OC2=O |
Synonyme |
asteriscunolide A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile](/img/structure/B1253060.png)
![2-[[(2R,3S)-5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3-[2-(dipropylamino)-2-oxoethoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]oxy]-N,N-dipropylacetamide](/img/structure/B1253061.png)
![Bicyclo[2.2.1]hept-1-ene](/img/structure/B1253063.png)
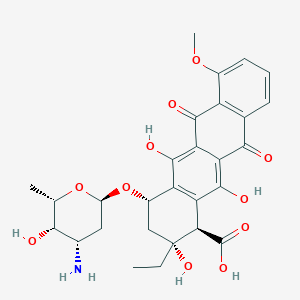

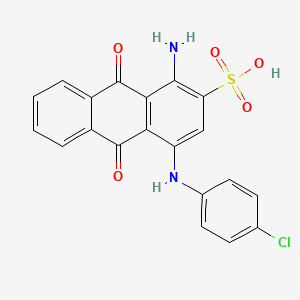
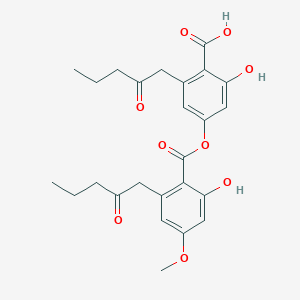
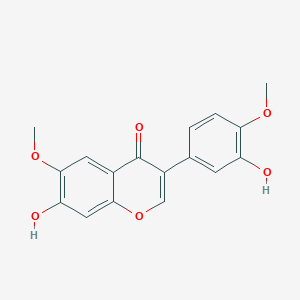
![6-(Hydroxymethyl)-1,2,10-trimethyl-7-oxatricyclo[6.4.0.0^{2,6}]dodec-9-en-4-ol](/img/structure/B1253075.png)
![N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide](/img/structure/B1253076.png)
